

Using N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 in fluorescence microscopy

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

Cat. No.: B1193358

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Application Notes: N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a high-performance, amine-reactive fluorescent dye designed for the stable labeling of biomolecules. This particular probe combines the renowned far-red fluorescent properties of Cyanine-5 (Cy5) with the practical benefits of a dual polyethylene glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for efficiently forming a stable covalent amide bond with primary amines on proteins, antibodies, and other biomolecules.[1][2] The dual PEG4 linkers are a key feature, enhancing the hydrophilicity of the molecule. This increased water solubility helps to prevent aggregation, a common issue with cyanine dyes, and reduces non-specific binding during bioassays, leading to an improved signal-to-noise ratio.[3][4][5]

The Cy5 fluorophore is particularly advantageous for biological imaging because its excitation and emission occur in the far-red region of the spectrum (approximately 650 nm and 670 nm, respectively).[6][7] This spectral range minimizes autofluorescence from endogenous cellular components, which typically occurs at shorter wavelengths, thereby significantly enhancing detection sensitivity.[6][8] These properties make **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** an

excellent choice for a variety of fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.[2][9]

Key Features and Advantages

- **Far-Red Emission:** Minimizes background autofluorescence from biological samples, leading to a superior signal-to-noise ratio.[6]
- **High Molar Extinction Coefficient:** Cy5 is known for its strong light absorption, contributing to bright fluorescent signals.[6]
- **Amine-Reactive NHS Ester:** Allows for straightforward and efficient covalent labeling of proteins, antibodies, and other amine-containing molecules.[10]
- **Dual PEG4 Spacers:** Significantly increases water solubility, reduces aggregation, and minimizes non-specific binding, which is crucial for sensitive assays.[3][4][11]
- **Photostability:** Cy5 exhibits good photostability, allowing for robust imaging under prolonged exposure to excitation light, though the use of antifade reagents is always recommended.[1][8]
- **pH Insensitivity:** Maintains fluorescent properties over a broad pH range (pH 4-10), ensuring reliable performance in various biological buffers.[12]

Quantitative Data Summary

The following table summarizes the key spectroscopic and physical properties of **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** and its core fluorophore. These values are essential for instrument setup and experimental design.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~649 - 651 nm	[6][13][14]
Emission Maximum (λ_{em})	~666 - 670 nm	[1][6][13]
Molar Extinction Coeff. (ϵ)	~250,000 M ⁻¹ cm ⁻¹ (for Cy5 core)	[6][13]
Quantum Yield (Φ)	~0.2 - 0.27 (for Cy5 core)	[6][13]
Molecular Weight	926.53 g/mol	[2]
Recommended Laser Lines	633 nm, 647 nm	[6]
Common Emission Filter	660/20 nm	[6]

Experimental Protocols

Protocol 1: Antibody/Protein Labeling

This protocol describes the covalent labeling of an antibody with **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5**.

1. Preparation of Antibody and Reagents:

- **Antibody Buffer Exchange:** The antibody solution must be in an amine-free buffer, such as phosphate-buffered saline (PBS). If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against PBS. The antibody concentration should ideally be 2-10 mg/mL for efficient labeling.[12][15]
- **Reaction Buffer:** Prepare a 1 M sodium bicarbonate solution and adjust the pH to 8.5-9.0.[10]
- **Dye Reconstitution:** Immediately before use, dissolve the lyophilized **N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5** in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. [12]

2. Labeling Reaction:

- Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of the 1 M sodium bicarbonate reaction buffer.[\[10\]](#)
- Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point.[\[10\]](#)[\[16\]](#)
- Add the calculated volume of the Cy5-PEG-NHS ester solution to the antibody solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature, protected from light.[\[16\]](#)

3. Purification of the Labeled Antibody:

- Remove unreacted, free dye from the antibody conjugate using a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[\[10\]](#) Follow the manufacturer's instructions for column equilibration and sample application.
- Collect the purified, labeled antibody.

4. Determination of Degree of Labeling (DOL):

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.
- Calculate the DOL using the following formula:
 - $$\text{DOL} = (A_{650} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{650} \times 0.05)) \times \epsilon_{\text{dye}}]$$
 - Where:
 - $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
 - ϵ_{dye} = Molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).
 - 0.05 is the correction factor for the dye's absorbance at 280 nm.
 - An optimal DOL for most applications is typically between 2 and 7.[\[10\]](#)

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for staining fixed and permeabilized cells with a Cy5-labeled antibody.

1. Cell Preparation:

- Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
- Aspirate the culture medium and wash the cells three times with PBS.[\[17\]](#)

2. Fixation and Permeabilization:

- Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[\[17\]](#)
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is necessary for intracellular targets.[\[17\]](#)
- Wash the cells three times with PBS for 5 minutes each.

3. Blocking and Staining:

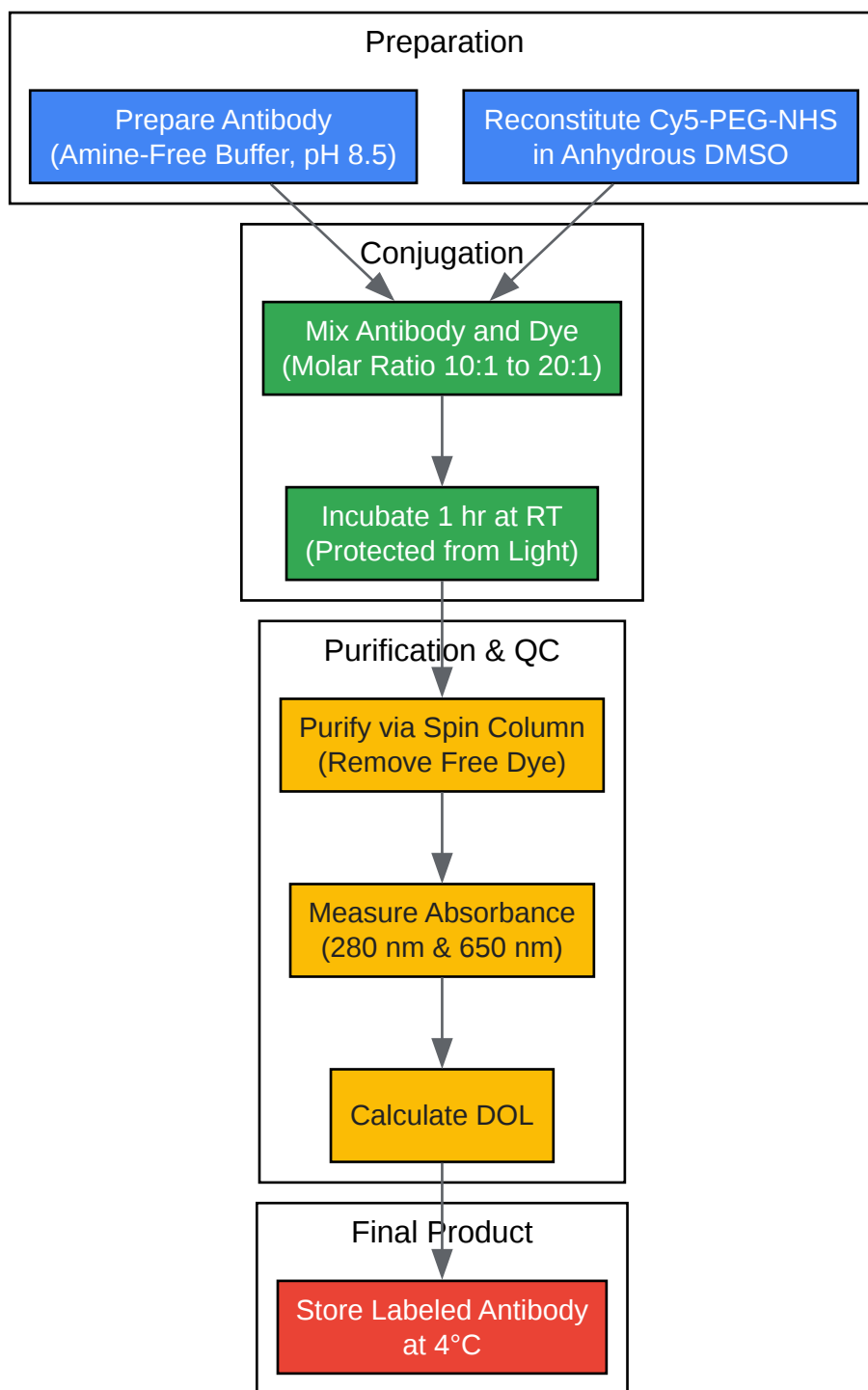
- Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20) for 1 hour at room temperature.
- Dilute the Cy5-labeled primary antibody to its optimal concentration in the blocking buffer.
- Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified, dark chamber.[\[17\]](#)
- Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protecting from light.[\[8\]](#)

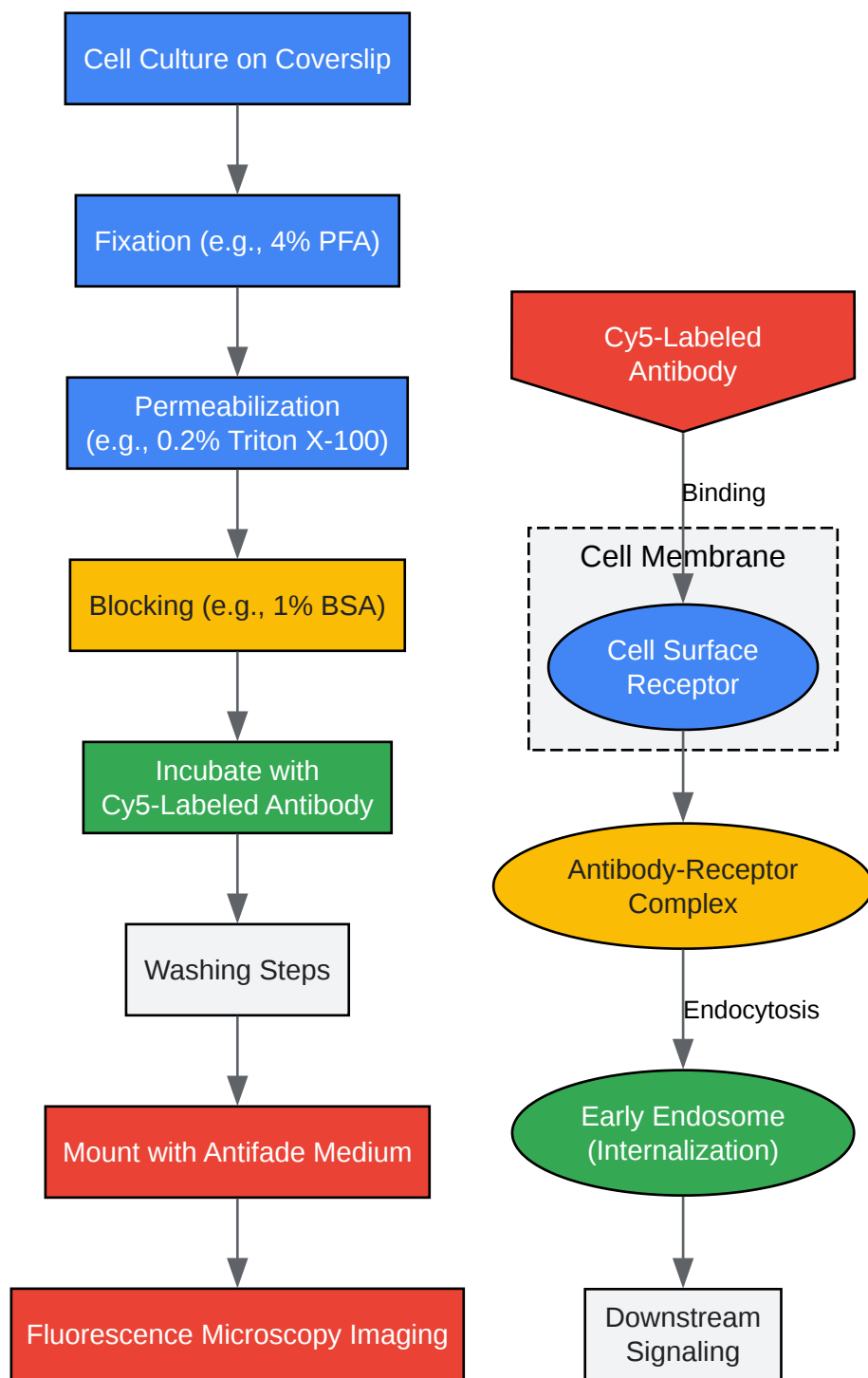
4. Mounting and Imaging:

- (Optional) Counterstain nuclei with a suitable dye like DAPI.
- Wash the cells two times with PBS.[8]
- Mount the coverslip onto a microscope slide using an antifade mounting medium.[8]
- Visualize the staining using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., Ex: 620-650 nm, Em: 660-720 nm).[8]

Visualizations

Experimental and Logical Workflows





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